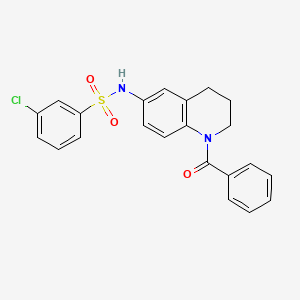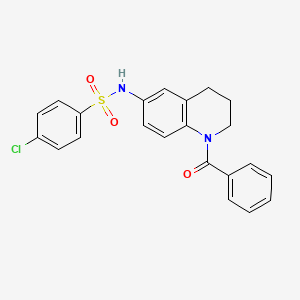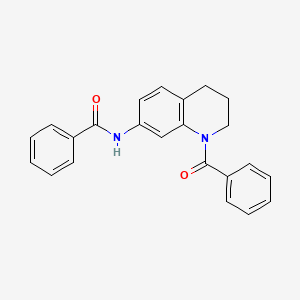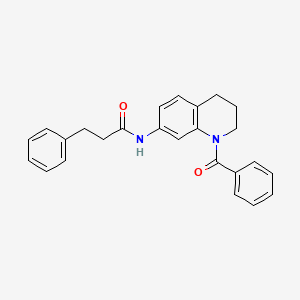![molecular formula C23H25N3O4 B6569140 3-(2-phenoxyethyl)-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021212-09-8](/img/structure/B6569140.png)
3-(2-phenoxyethyl)-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2-phenoxyethyl)-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” belongs to a class of organic compounds known as spiro compounds. Spiro compounds are characterized by their unique structure, where two or more rings are connected by a single atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a spiro[4.5]decane scaffold, which is a type of bicyclic compound with one atom being a part of two rings . The compound also contains a triaza group (three nitrogen atoms) and two dione groups (two carbonyl groups).Applications De Recherche Scientifique
3-PEPT-8-PAP has been studied for its potential applications in various scientific research areas such as cancer research, neuroscience, and pharmacology. In cancer research, 3-PEPT-8-PAP has been used to investigate the role of protein kinase C (PKC) in cancer cell proliferation and apoptosis. In neuroscience, it has been used to study the role of glutamate receptors in synaptic plasticity and learning and memory. In pharmacology, 3-PEPT-8-PAP has been used to study the effects of drugs on the central nervous system.
Mécanisme D'action
The mechanism of action of 3-PEPT-8-PAP is not yet fully understood. It is believed to act as an agonist at certain glutamate receptors and as an antagonist at certain protein kinase C (PKC) isozymes. It is also believed to interact with certain neurotransmitter receptors, such as the serotonin receptor, and modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-PEPT-8-PAP have been studied in various animal models. In rodents, 3-PEPT-8-PAP has been found to induce anxiolytic-like effects, as well as anticonvulsant and antidepressant-like effects. In addition, it has been found to modulate the release of the neurotransmitters dopamine and serotonin, as well as the hormones cortisol and corticosterone.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-PEPT-8-PAP in lab experiments has several advantages. Firstly, it is relatively easy to synthesize in the laboratory, making it readily available for research purposes. Secondly, it is a highly selective agonist or antagonist at certain receptors and isozymes, making it useful for studying the effects of drugs on specific receptor systems. Finally, it is relatively non-toxic and has low potential for abuse.
The main limitation of 3-PEPT-8-PAP is its short half-life in vivo, which limits its use in long-term studies. In addition, its mode of action is not yet fully understood, making it difficult to predict its effects in certain contexts.
Orientations Futures
The potential future directions for 3-PEPT-8-PAP research are numerous. Firstly, further research is needed to understand its mechanism of action and to identify potential therapeutic applications. Secondly, further research is needed to identify potential drug-drug interactions and to optimize its pharmacokinetic and pharmacodynamic properties. Thirdly, further research is needed to investigate its potential use as a biomarker for various diseases and disorders. Finally, further research is needed to investigate its potential use as a tool for drug discovery and development.
Méthodes De Synthèse
3-PEPT-8-PAP is synthesized in the laboratory by combining 2-phenoxyethyl and 2-phenylacetyl groups with 1,3,8-triazaspiro[4.5]decane-2,4-dione. The reaction is carried out at room temperature in a solvent such as dichloromethane or toluene. The reaction is catalyzed by a base such as potassium carbonate or sodium hydroxide. The product is then purified by column chromatography and recrystallization.
Propriétés
IUPAC Name |
3-(2-phenoxyethyl)-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c27-20(17-18-7-3-1-4-8-18)25-13-11-23(12-14-25)21(28)26(22(29)24-23)15-16-30-19-9-5-2-6-10-19/h1-10H,11-17H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUKECDPYKSQRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CCOC3=CC=CC=C3)C(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3,3-diphenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide](/img/structure/B6569129.png)
![3-[4-oxo-4-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)butyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B6569134.png)
![3-benzyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6569139.png)
![2-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide](/img/structure/B6569147.png)
![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B6569151.png)
